N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
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Overview
Description
- Reactants: Pyrimidinyl-imidazole, Morpholine
- Conditions: Heating, Solvent (e.g., toluene)
- Product: Morpholinyl-pyrimidinyl-imidazole
Step 4: Attachment of Fluorophenylmethyl Group
- Reactants: Morpholinyl-pyrimidinyl-imidazole, 4-fluorobenzyl chloride
- Conditions: Base (e.g., sodium hydride), Solvent (e.g., THF)
- Product: N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the pyrimidinyl and morpholinyl groups. The final step usually involves the attachment of the fluorophenylmethyl group.
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Step 1: Synthesis of Imidazole Core
- Reactants: Glyoxal, Ammonium acetate
- Conditions: Reflux in ethanol
- Product: Imidazole
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the pyrimidinyl or morpholinyl groups.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Hydrogen peroxide
Reduction: Sodium borohydride, Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Oxidized derivatives of the imidazole ring
Reduction: Reduced derivatives of the pyrimidinyl or morpholinyl groups
Substitution: Substituted derivatives of the fluorophenyl group
Scientific Research Applications
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine
- Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
- Used in drug development and medicinal chemistry research.
Industry
- Utilized in the development of new materials with specific properties.
- Employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of “N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide” would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
- N-[(4-bromophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Uniqueness
- The presence of the fluorophenyl group may impart unique electronic properties, affecting the compound’s reactivity and interactions.
- The combination of the imidazole, pyrimidinyl, and morpholinyl groups provides a unique scaffold for biological activity.
Biological Activity
N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes:
- An imidazole ring
- A pyrimidine moiety
- A morpholine group
- A fluorophenyl substituent
This unique combination of functional groups is believed to contribute to its biological activity.
Recent studies have indicated that this compound may exert its effects through several mechanisms:
- Inhibition of Immune Checkpoint Molecules : Research shows that the compound can inhibit the expression of immune checkpoint molecules, which are crucial in cancer therapy. In particular, it has been observed to block the upregulation of PD-L1, a protein that cancer cells use to evade immune detection .
- Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory activity in vitro. It inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain .
- Synergistic Effects with Chemotherapy : In preclinical models, this compound enhanced the efficacy of cisplatin, a common chemotherapeutic agent, by promoting T-cell infiltration into tumors .
Table 1: Summary of Biological Activity
Activity Type | Assay Methodology | Results |
---|---|---|
Immune Checkpoint Inhibition | In vitro cell line studies | Significant reduction in PD-L1 expression |
Anti-inflammatory Activity | COX enzyme inhibition assays | IC50 for COX-2: 23.8 μM; COX-1: 28.39 μM |
Tumor Infiltration | Mouse models treated with cisplatin and the compound | Increased T-cell infiltration observed |
Case Study 1: Cancer Treatment Synergy
A study investigated the effects of this compound in combination with cisplatin on tumor growth in mice. The results indicated that mice receiving both treatments had significantly reduced tumor sizes compared to those receiving cisplatin alone. This suggests a potential role for this compound as an adjuvant therapy in cancer treatment .
Case Study 2: Anti-inflammatory Effects
In another study focused on inflammatory models, the compound was administered to rats with induced paw edema. The results showed a marked reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to specific structural features:
- Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.
- Morpholine Ring : This moiety is known for enhancing solubility and bioavailability.
- Imidazole and Pyrimidine Rings : These heterocycles are critical for interaction with biological targets, particularly in inhibiting enzyme activities.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(6-morpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c20-15-3-1-14(2-4-15)10-21-19(27)16-11-26(13-24-16)18-9-17(22-12-23-18)25-5-7-28-8-6-25/h1-4,9,11-13H,5-8,10H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQOYXCARKANIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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